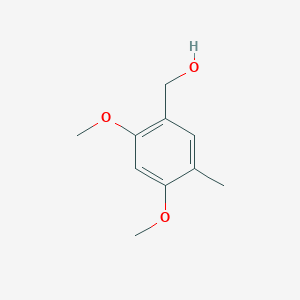

(2,4-Dimethoxy-5-methylphenyl)methanol

描述

属性

IUPAC Name |

(2,4-dimethoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBWSMXVCKZVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285384 | |

| Record name | 2,4-Dimethoxy-5-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171670-26-1 | |

| Record name | 2,4-Dimethoxy-5-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171670-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-5-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Medicinal Chemistry Applications

1. Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of (2,4-Dimethoxy-5-methylphenyl)methanol derivatives as acetylcholinesterase inhibitors. These compounds can be crucial in treating neurodegenerative diseases like Alzheimer's. One derivative exhibited an IC50 value of 29.46 µM against acetylcholinesterase, indicating significant inhibitory activity .

2. Anti-inflammatory Properties

Research has shown that certain derivatives of this compound possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For instance, compounds derived from this structure demonstrated IC50 values comparable to standard anti-inflammatory drugs . These findings suggest potential therapeutic applications in managing inflammatory conditions.

Material Science Applications

1. Synthesis of Functional Materials

The compound can be utilized in synthesizing functional materials, such as polymers and coatings that require specific thermal and mechanical properties. Its methoxy groups can improve the compatibility of polymers with other materials, enhancing their performance in various applications.

2. Green Chemistry Initiatives

In line with green chemistry principles, this compound can serve as a precursor for synthesizing biodegradable materials. Its use in producing green methanol highlights its role in developing sustainable alternatives to fossil fuels .

Case Studies

相似化合物的比较

Key Observations:

Core Structure: The target compound features a benzene ring, offering π-conjugation and stability, whereas the analogs ( and ) incorporate a thiazole ring, a five-membered heterocycle with sulfur and nitrogen.

Substituent Effects: The methoxy and methyl groups in this compound enhance solubility in polar solvents compared to the chlorine or phenyl groups in the thiazole analogs. Chlorine atoms in (2,4-Dichlorothiazol-5-yl)methanol increase electrophilicity, making it reactive in nucleophilic substitution reactions .

Synthetic Pathways: While this compound is likely synthesized via reduction or functional group interconversion (e.g., from aldehydes or amines), thiazole derivatives are typically prepared through cyclization reactions involving thioureas or α-haloketones .

Research Findings and Implications

- Reactivity : The hydroxymethyl group in all compounds enables further derivatization (e.g., esterification, oxidation), but the benzene core in the target compound may confer greater thermal stability compared to thiazole analogs, which are prone to ring-opening under harsh conditions .

- Biological Activity : Thiazole derivatives are often explored for antimicrobial or anticancer properties due to their heterocyclic framework. In contrast, methoxy-substituted benzyl alcohols may serve as antioxidants or intermediates in drug synthesis .

- Safety Considerations: While specific hazard data for this compound is lacking, analogous methanol derivatives (e.g., (2,6-Dibromo-4-fluorophenyl)methanol in ) highlight risks such as skin/eye irritation (H314) and acute toxicity (H301), necessitating careful handling .

准备方法

Reduction of Nitroalkene Precursors

One classical approach involves the reduction of nitropropenes bearing the 2,4-dimethoxy-5-methylphenyl moiety. Lithium aluminum hydride (LiAlH4) or lithium aluminum hydride in ether is commonly used as a reducing agent to convert nitropropenes to the corresponding benzyl alcohols or phenethylamine derivatives, which can be subsequently transformed into benzyl alcohols.

Hydroxymethylation of Dimethoxy Methylphenyl Precursors

Hydroxymethylation involves the introduction of a hydroxymethyl (-CH2OH) group onto the aromatic ring, often via formylation followed by reduction. The Vilsmeier-Haack reaction can be used to introduce aldehyde groups selectively, which are then reduced to the alcohol.

Catalytic Hydrogenation and Oxidation Steps

Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is employed to reduce intermediates such as benzyl ketones or benzyl halides to benzyl alcohols.

- In one study, hydrogenation of related dimethoxy-substituted benzyl ketones yielded the corresponding benzyl alcohols with high purity and yield.

Oxidation steps using mild oxidants (e.g., MnO2) can be used to convert benzyl alcohols to benzaldehydes or ketones, which can be reversed or further manipulated to obtain the target benzyl alcohol.

Research Findings and Data Summary

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| LiAlH4 Reduction | 1-(2,4-dimethoxy-5-methylphenyl)-2-nitropropene | LiAlH4 in ether, reflux, acidic workup | ~80-90% | Produces benzyl alcohol or amine intermediates; requires careful handling of LiAlH4 |

| Vilsmeier-Haack Formylation + Reduction | 3,4,5-trimethoxytoluene | POCl3/DMF, then reduction (e.g., NaBH4) | >80% | Efficient for introducing aldehyde and converting to benzyl alcohol |

| Catalytic Hydrogenation | Benzyl ketones or halides | Pd/C, H2 atmosphere, ethanol solvent | 90-96% | High selectivity and purity; mild conditions |

| Oxidation/Reduction Cycling | Benzyl alcohols/aldehydes | MnO2 oxidation, NaBH4 reduction | Variable | Useful for purification and intermediate transformations |

Detailed Notes on Preparation

Reduction with LiAlH4 is highly effective but requires anhydrous conditions and careful quenching due to the reagent's reactivity. The reduction of nitropropenes leads to the formation of benzyl alcohol derivatives, which can be isolated by extraction and recrystallization.

Vilsmeier-Haack reaction is a powerful method to introduce aldehyde groups ortho or para to methoxy substituents, which can then be reduced to benzyl alcohols. This method is scalable and industrially applicable with good yields.

Catalytic hydrogenation provides a clean and efficient route to reduce benzyl ketones or halides to benzyl alcohols, often under mild conditions with high selectivity.

The choice of solvent and purification steps (e.g., recrystallization from isopropanol/ether mixtures) is critical for obtaining pure this compound with defined melting points and physical properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-Dimethoxy-5-methylphenyl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via refluxing ethanol solutions of substituted benzaldehyde derivatives with amines or reducing agents. For example, analogous syntheses involve refluxing 2-hydroxy-4-methoxybenzaldehyde with amines in ethanol for 1 hour under controlled pH and temperature (yield: 85%) . Reduction of nitro precursors using sodium borohydride or catalytic hydrogenation (e.g., Pd/C) is another viable route, requiring inert atmospheres and solvent optimization (methanol or THF) .

- Key Variables : Temperature, solvent polarity, and catalyst loading critically affect reaction efficiency. Impurities from incomplete reduction or side reactions (e.g., over-oxidation) must be monitored via TLC or HPLC.

Q. How can the structural integrity of this compound be confirmed?

- Analytical Workflow :

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond angles and dihedral angles, critical for verifying methoxy and hydroxymethyl group orientations .

- NMR Spectroscopy : and NMR in deuterated methanol (δ ~8 mg/mL) identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydroxymethyl protons (δ ~4.5 ppm). Internal standards (e.g., TMS) ensure precision .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What are the stability profiles of this compound under varying storage conditions?

- Experimental Design : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. HPLC tracks purity loss, while FTIR detects oxidation of the hydroxymethyl group to carboxylic acid derivatives.

- Recommendations : Store in amber vials at -20°C under argon to prevent photodegradation and oxidation. Use stabilizers like BHT (0.01% w/w) in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

- Quantum Chemical Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, partial charges, and hydrogen-bonding propensity. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes) .

- Molecular Dynamics : Simulations in explicit solvent (water/methanol) predict conformational stability and aggregation behavior over 100-ns trajectories.

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

- Case Study : Discrepancies between NMR (solution state) and X-ray (solid state) may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to probe conformational exchange. For SHELXL refinement, adjust thermal parameters and validate via R-factor convergence (<5%) .

- Cross-Validation : Correlate IR carbonyl stretches with X-ray bond lengths to confirm tautomeric forms or hydrogen-bonding networks.

Q. How does structural modification of the methoxy or hydroxymethyl groups impact biological activity?

- SAR Framework :

- Replace the 4-methoxy group with ethoxy or halogens (e.g., Cl, F) to assess steric/electronic effects on antimicrobial potency .

- Esterify the hydroxymethyl group (e.g., acetate or phosphate derivatives) to modulate lipophilicity and membrane permeability.

- Assay Design : Test against Gram-positive bacteria (MIC assays) or cancer cell lines (MTT viability), with positive controls (e.g., ampicillin, cisplatin) .

Q. What sustainable synthesis methods minimize environmental impact?

- Green Chemistry Approaches :

- Biocatalysis : Use immobilized lipases or alcohol dehydrogenases in aqueous-organic biphasic systems to reduce waste .

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower eco-toxicity .

- Life Cycle Assessment (LCA) : Quantify E-factors and energy consumption via GaBi software to benchmark against traditional routes.

Future Research Directions

- High-Throughput Screening : Develop fragment libraries for drug discovery using the compound as a scaffold.

- Environmental Toxicology : Assess biodegradation pathways via OECD 301F assays and ecotoxicity in Daphnia magna .

- Machine Learning : Train models on synthetic datasets to predict optimal reaction conditions and byproduct formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。